benzyl N-[2-[6-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-4-oxo-1H-pyrimidin-2-yl]propan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzyl N-[2-[6-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-4-oxo-1H-pyrimidin-2-yl]propan-2-yl]carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-[6-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-4-oxo-1H-pyrimidin-2-yl]propan-2-yl]carbamate involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes are usually proprietary, but they generally involve a series of organic reactions such as nucleophilic substitution, oxidation, and reduction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Common industrial methods include batch processing and continuous flow synthesis, where the reaction conditions are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
benzyl N-[2-[6-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-4-oxo-1H-pyrimidin-2-yl]propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions involving this compound typically use reagents like acids, bases, and solvents that facilitate the desired transformations. Conditions such as temperature, pressure, and pH are meticulously controlled to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
benzyl N-[2-[6-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-4-oxo-1H-pyrimidin-2-yl]propan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl N-[2-[6-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-4-oxo-1H-pyrimidin-2-yl]propan-2-yl]carbamate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, affecting various biochemical pathways. The exact mechanism depends on the context in which the compound is used, but it generally involves binding to active sites or altering the structure of target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzyl N-[2-[6-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-4-oxo-1H-pyrimidin-2-yl]propan-2-yl]carbamate include other organic molecules with comparable structures and reactivity. Examples might include compounds with similar functional groups or those used in similar applications.
Uniqueness
What sets this compound apart is its unique combination of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions under controlled conditions also adds to its versatility.
Conclusion
This compound is a compound of significant interest in multiple scientific disciplines. Its unique properties and wide range of applications make it a valuable subject of study, with potential benefits in chemistry, biology, medicine, and industry. Continued research into its synthesis, reactions, and applications will likely uncover even more uses for this versatile compound.
Properties
IUPAC Name |
benzyl N-[2-[6-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-4-oxo-1H-pyrimidin-2-yl]propan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O5/c1-23(2,28-22(32)33-13-15-6-4-3-5-7-15)21-26-17(18(29)20(31)27-21)19(30)25-12-14-8-10-16(24)11-9-14/h3-11,29H,12-13H2,1-2H3,(H,25,30)(H,28,32)(H,26,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTMQWUCVXAFEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=O)C(=C(N1)C(=O)NCC2=CC=C(C=C2)F)O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=NC(=O)C(=C(N1)C(=O)NCC2=CC=C(C=C2)F)O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.